Cas no 2034287-69-7 (3-1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl-5-(thiophen-2-yl)-1,2,4-oxadiazole)

3-1-(1-Methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl-5-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a thiophene and a pyrrolidine moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and material science. The presence of both pyrrole and thiophene rings enhances its potential for π-stacking interactions, while the oxadiazole core contributes to stability and bioactivity. Its modular design allows for further functionalization, enabling applications in drug discovery, particularly as a scaffold for kinase inhibitors or antimicrobial agents. The compound’s well-defined synthetic route ensures reproducibility, supporting its use in research and development.
3-1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl-5-(thiophen-2-yl)-1,2,4-oxadiazole structure
2034287-69-7 structure
Product name:3-1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl-5-(thiophen-2-yl)-1,2,4-oxadiazole
CAS No:2034287-69-7
MF:C16H16N4O2S
MW:328.388841629028
CID:6507924

3-1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl-5-(thiophen-2-yl)-1,2,4-oxadiazole Chemical and Physical Properties

Names and Identifiers

    • 3-1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl-5-(thiophen-2-yl)-1,2,4-oxadiazole
    • KXTNMPUGPCSTLA-UHFFFAOYSA-N
    • Methanone, (1-methyl-1H-pyrrol-2-yl)[3-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]-1-pyrrolidinyl]-
    • Inchi: 1S/C16H16N4O2S/c1-19-7-2-4-12(19)16(21)20-8-6-11(10-20)14-17-15(22-18-14)13-5-3-9-23-13/h2-5,7,9,11H,6,8,10H2,1H3
    • InChI Key: KXTNMPUGPCSTLA-UHFFFAOYSA-N
    • SMILES: C(C1=CC=CN1C)(N1CCC(C2N=C(C3SC=CC=3)ON=2)C1)=O

Experimental Properties

  • Density: 1.46±0.1 g/cm3(Predicted)
  • Boiling Point: 552.7±60.0 °C(Predicted)
  • pka: -0.83±0.39(Predicted)

3-1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl-5-(thiophen-2-yl)-1,2,4-oxadiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6524-2282-100mg
3-[1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole
2034287-69-7
100mg
$372.0 2023-09-08
Life Chemicals
F6524-2282-2μmol
3-[1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole
2034287-69-7
2μmol
$85.5 2023-09-08
Life Chemicals
F6524-2282-30mg
3-[1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole
2034287-69-7
30mg
$178.5 2023-09-08
Life Chemicals
F6524-2282-5mg
3-[1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole
2034287-69-7
5mg
$103.5 2023-09-08
Life Chemicals
F6524-2282-25mg
3-[1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole
2034287-69-7
25mg
$163.5 2023-09-08
Life Chemicals
F6524-2282-10μmol
3-[1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole
2034287-69-7
10μmol
$103.5 2023-09-08
Life Chemicals
F6524-2282-3mg
3-[1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole
2034287-69-7
3mg
$94.5 2023-09-08
Life Chemicals
F6524-2282-5μmol
3-[1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole
2034287-69-7
5μmol
$94.5 2023-09-08
Life Chemicals
F6524-2282-2mg
3-[1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole
2034287-69-7
2mg
$88.5 2023-09-08
Life Chemicals
F6524-2282-50mg
3-[1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl]-5-(thiophen-2-yl)-1,2,4-oxadiazole
2034287-69-7
50mg
$240.0 2023-09-08

Additional information on 3-1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl-5-(thiophen-2-yl)-1,2,4-oxadiazole

Introduction to Compound with CAS No. 2034287-69-7 and Product Name: 3-1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl-5-(thiophen-2-yl)-1,2,4-oxadiazole

The compound with the CAS number 2034287-69-7 and the product name 3-1-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl-5-(thiophen-2-yl)-1,2,4-oxadiazole represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential biological activities and structural complexity. The intricate arrangement of functional groups, including the 1-methyl-1H-pyrrole-2-carbonyl moiety and the thiophen-2-yl substituent, contributes to its unique chemical properties and makes it a promising candidate for further investigation.

Recent research in medicinal chemistry has highlighted the importance of oxadiazole derivatives in the development of novel therapeutic agents. The 1,2,4-oxadiazole core is known for its ability to modulate various biological pathways, making it a valuable scaffold for drug discovery. In particular, the presence of the pyrrolidinyl group in this compound adds another layer of complexity, which can influence its interactions with biological targets. This combination of structural elements suggests that the compound may exhibit multiple pharmacological effects, making it a versatile tool for studying drug-receptor interactions.

The thiophen-2-yl substituent is another critical feature of this molecule. Thiophene derivatives are widely recognized for their role in pharmaceuticals due to their stability and ability to engage in hydrogen bonding. The incorporation of this group into the 3-(pyrrolidinyl)-5-(thiophenyl)-1,2,4 oxadiazole framework enhances the compound's potential as a bioactive molecule. Studies have shown that thiophene-based compounds can interact with enzymes and receptors in ways that are conducive to therapeutic intervention. This makes the current compound an attractive candidate for further exploration in drug development.

One of the most compelling aspects of this compound is its potential application in addressing neurological disorders. The 1-methyl-1H-pyrrole-2-carbonyl moiety is particularly noteworthy, as it has been identified as a key structural element in several drugs that target central nervous system (CNS) disorders. The pyrrole ring itself is known for its ability to cross the blood-brain barrier, which is essential for effective CNS drug delivery. By combining this moiety with the pyrrolidinyl-thiophene oxadiazole scaffold, researchers may have stumbled upon a structure that could revolutionize treatments for conditions such as epilepsy and neurodegenerative diseases.

Furthermore, the oxadiazole ring is known for its ability to act as a pharmacophore in various therapeutic contexts. Its three-membered heterocyclic structure allows it to fit into small binding pockets within biological targets, thereby modulating their activity. The 3-(pyrrolidinyl)-5-(thiophenyl)-1,2,4 oxadiazole compound leverages this property by incorporating both pyrrolidinyl and thiophenyl groups adjacent to the oxadiazole core. This dual functionality may enhance binding affinity and selectivity towards specific biological targets.

In recent years, there has been a surge in interest regarding small molecule inhibitors that can modulate enzyme activity through allosteric binding. The unique structural features of this compound make it an excellent candidate for such applications. The presence of multiple heterocyclic rings provides numerous opportunities for interaction with biological targets without directly competing with natural substrates or products. This could lead to more effective and less toxic drugs compared to traditional inhibitors.

The synthesis of this compound also presents an interesting challenge from a chemical perspective. The integration of multiple functional groups into a single molecule requires careful planning and precise control over reaction conditions. However, advances in synthetic methodologies have made it increasingly feasible to construct complex heterocyclic systems like this one. Techniques such as multi-step organic synthesis combined with computational modeling have significantly improved our ability to design and synthesize novel molecules with desired properties.

From a computational chemistry standpoint, understanding the electronic structure and reactivity of this compound is crucial for optimizing its biological activity. Density functional theory (DFT) calculations have been particularly useful in predicting how different functional groups interact within the molecule's framework. These studies can provide insights into how modifications might enhance or alter its pharmacological properties.

The potential applications of this compound extend beyond CNS disorders; it may also be relevant in oncology and anti-inflammatory therapies. The structural motifs present in this molecule are reminiscent of several known bioactive agents that target cancer cell proliferation or inflammatory pathways. By further exploring its interactions with these pathways through both experimental and computational approaches, researchers could uncover new therapeutic strategies.

In conclusion,3-(pyrrolidinyl)-5-(thiophenyl)-1 H -pyrazole -carboxamidine - N -(methyl ) - N '-[( 5 -methyl - 4 -phenyl - 1 , 2 , 4 -triazol -3 - yl ) thio ] benzamidine hydrochloride hydrate CAS NO:2034287 69 7 represents an exciting development in pharmaceutical chemistry due to its complex structure and potential biological activities . Its unique combination of functional groups positions it as a promising candidate for further investigation across multiple therapeutic areas . As research continues , we can expect more insights into how such compounds can be optimized for clinical use .

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